N-(3-hydroxyphenyl)maleimide
Overview
Description
N-(3-hydroxyphenyl)maleimide is an organic compound characterized by the presence of a maleimide group attached to a 3-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)maleimide typically involves the reaction of maleic anhydride with 3-aminophenol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Maleic Anhydride with 3-Aminophenol: Maleic anhydride is reacted with 3-aminophenol in a suitable solvent, such as acetic acid, at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Cyclization: The intermediate product undergoes cyclization to form this compound. This step may require additional heating and the use of a dehydrating agent to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)maleimide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(3-oxophenyl)maleimide.
Reduction: The maleimide group can be reduced to form N-(3-hydroxyphenyl)succinimide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-(3-oxophenyl)maleimide
Reduction: N-(3-hydroxyphenyl)succinimide
Substitution: Various alkyl or acyl derivatives of this compound
Scientific Research Applications
N-(3-hydroxyphenyl)maleimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers. Its reactivity makes it suitable for various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry: this compound is used in the production of high-performance polymers and resins. Its thermal stability and mechanical properties are advantageous in materials science.
Mechanism of Action
The mechanism by which N-(3-hydroxyphenyl)maleimide exerts its effects involves its interaction with specific molecular targets. The maleimide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is stabilized by hydrogen bonds and van der Waals forces, allowing the compound to function effectively in various biological and chemical contexts.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)maleimide: Similar structure but with the hydroxyl group in the para position.
N-(4-methylphenyl)maleimide: Contains a methyl group instead of a hydroxyl group.
N-phenylmaleimide: Lacks the hydroxyl group, making it less reactive in certain contexts.
Uniqueness
N-(3-hydroxyphenyl)maleimide is unique due to the position of the hydroxyl group, which influences its reactivity and interaction with other molecules. The ortho position of the hydroxyl group allows for intramolecular hydrogen bonding, affecting its chemical behavior and stability.
Properties
IUPAC Name |
1-(3-hydroxyphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(11)14/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWODHBPFOGXUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416054 | |
Record name | N-(3-hydroxyphenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63381-38-4 | |
Record name | N-(3-hydroxyphenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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